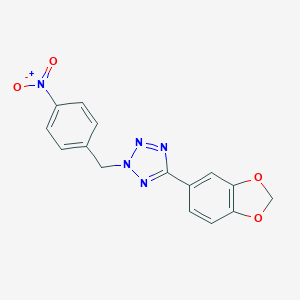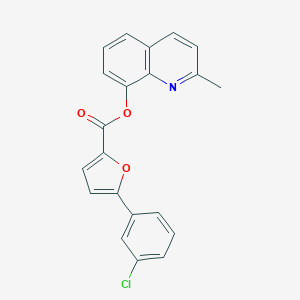
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate is a complex organic compound that combines a quinoline derivative with a furan carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with 3-chlorophenylfuran-2-carboxylic acid under acidic conditions. The reaction may require a catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 8-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinoline core but differs in its substituents, leading to different biological activities.
8-Hydroxyquinoline derivatives: These compounds also contain a quinoline ring and exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate is unique due to its combination of a quinoline derivative with a furan carboxylate moiety, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H14ClNO3 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 5-(3-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C21H14ClNO3/c1-13-8-9-14-4-3-7-18(20(14)23-13)26-21(24)19-11-10-17(25-19)15-5-2-6-16(22)12-15/h2-12H,1H3 |
InChI Key |
NDOVYQJGPBHUTC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B317548.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B317549.png)
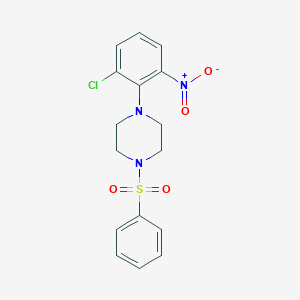
![1-(Benzenesulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B317551.png)
![N-(5-{4-[5-nitro-2-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B317554.png)
![3-nitro-2-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B317555.png)
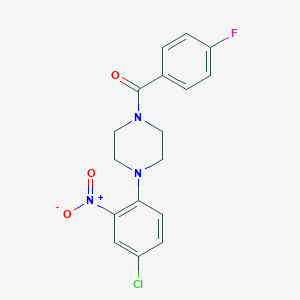
![2-(3-chloro-4-methylphenyl)-4-[3-nitro-4-(1-piperidinyl)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317559.png)
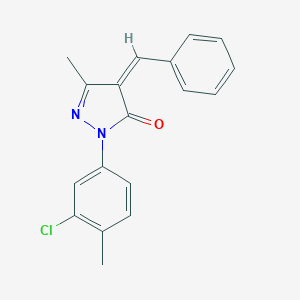
![2-(2,4-difluorobenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317563.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B317565.png)
![5-{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317566.png)
![ethyl 4-{5-[(8-bromo-6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B317567.png)
